Methyl dodec-11-enoate

Vue d'ensemble

Description

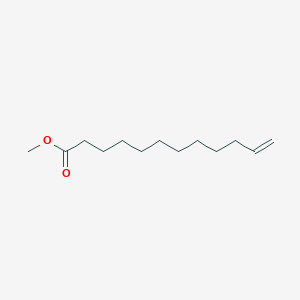

Methyl dodec-11-enoate, also known as methyl 11-dodecenoate, is an organic compound with the molecular formula C13H24O2. It is an ester derived from dodec-11-enoic acid and methanol. This compound is characterized by its long carbon chain with a terminal double bond and an ester functional group. It is commonly used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl dodec-11-enoate can be synthesized through the esterification of dodec-11-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where dodec-11-enoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Peracids, osmium tetroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Substituted esters.

Hydrolysis: Dodec-11-enoic acid, methanol.

Applications De Recherche Scientifique

Organic Synthesis

Methyl dodec-11-enoate serves as a valuable building block in organic synthesis. Its unsaturated carbon chain allows for various chemical transformations, including:

- Addition Reactions : The double bond can undergo addition reactions with halogens or hydrogen, facilitating the creation of more complex molecules.

- Polymerization : It can participate in polymerization reactions to form new materials with desirable properties.

Material Science

In material science, this compound is utilized in the development of bio-based materials. Its properties make it suitable for:

- Biodegradable Plastics : The compound can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical strength.

- Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings and adhesives that require specific performance characteristics.

Biological Studies

Research has indicated that this compound exhibits bioactive properties, making it of interest in biological studies. Key applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .

- Cell Signaling : this compound has been studied for its role in cell signaling pathways, particularly in bacterial communication systems where fatty acids play a crucial role .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various fatty acid esters, including this compound. Results indicated that certain concentrations exhibited significant antimicrobial activity against pathogenic bacteria, suggesting potential applications in food preservation and medical settings .

Case Study 2: Polymer Development

Research focused on the use of this compound in synthesizing biodegradable polymers demonstrated that incorporating this compound into polymer blends improved biodegradability without compromising mechanical integrity. This finding supports its application in developing sustainable materials.

Mécanisme D'action

Methyl dodec-11-enoate can be compared with other similar compounds such as methyl dodecanoate and methyl undec-10-enoate:

Methyl dodecanoate: Lacks the terminal double bond present in this compound, making it less reactive in certain chemical reactions.

Methyl undec-10-enoate: Has a similar structure but with a shorter carbon chain, which can affect its physical properties and reactivity.

Uniqueness: this compound’s unique feature is its terminal double bond, which provides additional reactivity and versatility in chemical synthesis compared to its saturated counterparts .

Comparaison Avec Des Composés Similaires

- Methyl dodecanoate

- Methyl undec-10-enoate

- Methyl 9-decenoate

Activité Biologique

Methyl dodec-11-enoate is an organic compound classified as an unsaturated fatty acid methyl ester. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology, biochemistry, and materials science. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

This compound is formed from the reaction of dodec-11-enoic acid with methanol. The presence of a double bond at the 11th position in its carbon chain contributes to its reactivity and biological functions. The molecular structure can be represented as follows:

Target Interactions:

this compound interacts with various biological targets, influencing cellular functions and metabolic pathways. One significant mechanism involves the modulation of inflammatory responses through the inhibition of leukotriene B4 binding to its receptor on neutrophils.

Biochemical Pathways:

The compound is known to affect purine metabolism by inhibiting inosine 5’-monophosphate dehydrogenase (IMPDH), which plays a crucial role in the synthesis of guanine nucleotides. This inhibition can lead to altered cellular signaling and reduced inflammatory mediator production.

Cellular Effects

Research indicates that this compound exhibits various effects on different cell types:

- Inflammation Modulation: It decreases nitric oxide (NO) production while increasing prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels in murine macrophages, suggesting a potential role in anti-inflammatory therapies.

- Antimicrobial Properties: Studies have shown that derivatives of unsaturated fatty acids, including this compound, can modulate antibiotic sensitivity and biofilm formation in bacterial strains such as Pseudomonas aeruginosa .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Response: A study demonstrated that this compound significantly reduced inflammatory markers in murine models, indicating its potential as an anti-inflammatory agent.

- Antibiotic Resistance Modulation: Another research highlighted its ability to enhance the efficacy of certain antibiotics against resistant strains of bacteria by altering biofilm formation dynamics .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl dodec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPHBQHTAWKZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337670 | |

| Record name | methyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29972-79-0 | |

| Record name | methyl dodec-11-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.